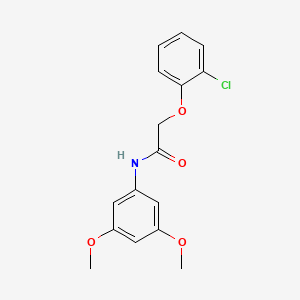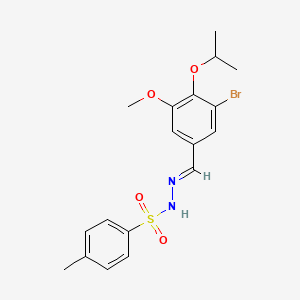
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide, also known as BBAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-fungal, and insecticidal activities. N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has also been shown to exhibit potent anti-fungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the activity of various enzymes and signaling pathways. However, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide, including its potential applications in the development of novel drugs and materials, as well as its potential use as a tool for studying various biological processes. Further studies are needed to determine the safety and efficacy of N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide in humans, as well as its potential side effects and interactions with other drugs. Additionally, the development of new synthesis methods for N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide could help to improve its yield and purity, as well as its potential applications in various fields.
Métodos De Síntesis
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide can be synthesized using a one-pot reaction between 4-bromobenzaldehyde, 2-aminobenzothiazole, and acetic anhydride. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid and yields N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide with a high yield and purity.
Aplicaciones Científicas De Investigación
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been used as a fungicide and insecticide. In material science, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been used as a precursor for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMADAXDVJKZMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)
![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)


![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)



